molecular formula C7H10BN3O2 B591504 (2-(Azetidin-1-yl)pyrimidin-5-yl)boronic acid CAS No. 1411643-59-8

(2-(Azetidin-1-yl)pyrimidin-5-yl)boronic acid

Cat. No.: B591504
CAS No.: 1411643-59-8
M. Wt: 178.986
InChI Key: NQBHKXVNPWRYKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-(Azetidin-1-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative with the molecular formula C7H10BN3O2 and a molecular weight of 178.99 g/mol . This compound is characterized by the presence of an azetidine ring attached to a pyrimidine ring, which is further bonded to a boronic acid group. It is commonly used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate (K2CO3). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of (2-(Azetidin-1-yl)pyrimidin-5-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(2-(Azetidin-1-yl)pyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura Coupling: Formation of biaryl or vinyl-aryl compounds.

    Oxidation: Formation of alcohols or ketones.

    Substitution: Formation of azetidine derivatives with various functional groups.

Scientific Research Applications

(2-(Azetidin-1-yl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(Azetidin-1-yl)pyrimidin-5-yl)boronic acid depends on its application. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding or covalent interactions, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    (2-(Pyrrolidin-1-yl)pyrimidin-5-yl)boronic acid: Similar structure but with a pyrrolidine ring instead of an azetidine ring.

    (2-(Morpholin-1-yl)pyrimidin-5-yl)boronic acid: Contains a morpholine ring instead of an azetidine ring.

Uniqueness

(2-(Azetidin-1-yl)pyrimidin-5-yl)boronic acid is unique due to the presence of the azetidine ring, which imparts specific steric and electronic properties that can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound in the synthesis of complex organic molecules and in the development of new pharmaceuticals.

Properties

IUPAC Name

[2-(azetidin-1-yl)pyrimidin-5-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BN3O2/c12-8(13)6-4-9-7(10-5-6)11-2-1-3-11/h4-5,12-13H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBHKXVNPWRYKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)N2CCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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